methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound combining indole and thiazole moieties. Its structure features a 1-methylindole-6-carbonyl group linked via an amide bond to a 5-(2-methylpropyl)-substituted thiazole ring, with a methyl ester at the 4-position of the thiazole (Fig. 1). This molecular architecture is designed to enhance interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The compound’s synthesis likely involves condensation reactions between functionalized indole and thiazole precursors under acidic reflux conditions, as described for analogous thiazole-indole derivatives in and .
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[(1-methylindole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)9-15-16(18(24)25-4)20-19(26-15)21-17(23)13-6-5-12-7-8-22(3)14(12)10-13/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
ZQGQFBHWLNHSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles .
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, influencing cellular processes. The thiazole ring can also interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole-indole hybrids. Key structural analogues include:
3-[(2-Amino-4-Oxo-Thiazol-5-Ylidene)Methyl]-1H-Indole-2-Carboxylic Acid (Compound 2a): Features an unsubstituted indole and a 2-amino-4-oxo-thiazole group. The absence of a 2-methylpropyl substituent and ester moiety reduces lipophilicity compared to the target compound .
Methyl 2-[(1H-Indol-5-Ylcarbonyl)Amino]-5-Phenyl-1,3-Thiazole-4-Carboxylate: Replaces the 2-methylpropyl group with a phenyl ring, altering steric and electronic properties. The phenyl group may enhance π-π stacking but reduce solubility .
Table 1. Structural Comparison
Table 2. Functional Properties of Analogues
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